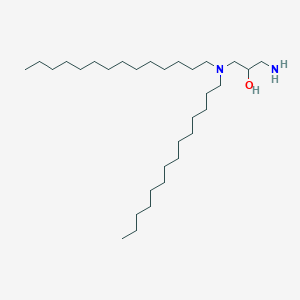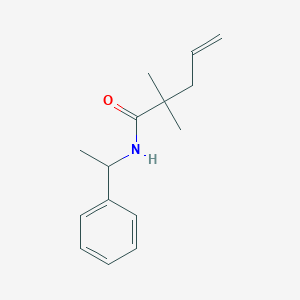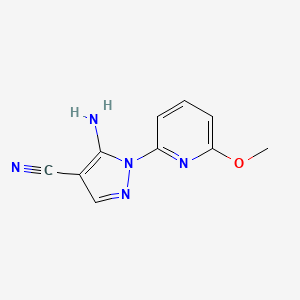
3-Pyridinesulfonic acid, 2-amino-6-(4-methoxyphenyl)-, phenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinesulfonic acid, 2-amino-6-(4-methoxyphenyl)-, phenyl ester is a complex organic compound with a unique structure that combines a pyridine ring, a sulfonic acid group, an amino group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinesulfonic acid, 2-amino-6-(4-methoxyphenyl)-, phenyl ester typically involves multi-step organic reactions. One common method is the Suzuki cross-coupling reaction, which involves the reaction of 5-bromo-2-methylpyridin-3-amine with arylboronic acids . This reaction is catalyzed by palladium and requires specific conditions such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. The choice of reagents and catalysts, as well as the control of temperature and pressure, are crucial factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinesulfonic acid, 2-amino-6-(4-methoxyphenyl)-, phenyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce amines. Substitution reactions can lead to various substituted pyridine derivatives.
Scientific Research Applications
3-Pyridinesulfonic acid, 2-amino-6-(4-methoxyphenyl)-, phenyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Pyridinesulfonic acid, 2-amino-6-(4-methoxyphenyl)-, phenyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The presence of functional groups such as the amino and methoxyphenyl groups allows for specific interactions with biological molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-(4-methoxyphenyl)pyridine: Similar structure but lacks the sulfonic acid group.
3-Pyridinesulfonic acid, 2-amino-6-phenyl ester: Similar structure but lacks the methoxy group.
Uniqueness
3-Pyridinesulfonic acid, 2-amino-6-(4-methoxyphenyl)-, phenyl ester is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the sulfonic acid group enhances its solubility in water, while the methoxyphenyl group provides additional sites for chemical modification and interaction with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
646053-37-4 |
|---|---|
Molecular Formula |
C18H16N2O4S |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
phenyl 2-amino-6-(4-methoxyphenyl)pyridine-3-sulfonate |
InChI |
InChI=1S/C18H16N2O4S/c1-23-14-9-7-13(8-10-14)16-11-12-17(18(19)20-16)25(21,22)24-15-5-3-2-4-6-15/h2-12H,1H3,(H2,19,20) |
InChI Key |
OICPYWYYLMFVDY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=C(C=C2)S(=O)(=O)OC3=CC=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-2-hydroxy-N-{2-[4-(2-phenylethoxy)phenyl]ethyl}benzamide](/img/structure/B12586815.png)


![1,4-Dimethoxy-2-(2-nitroethenyl)-5-[(2,2,2-trifluoroethyl)sulfanyl]benzene](/img/structure/B12586837.png)



![Dichloro(phenyl)[3-(2,2,3,3-tetrafluoropropoxy)propyl]silane](/img/structure/B12586863.png)

![2,2'-[(2-Amino-5-nitro-1,4-phenylene)bis(oxy)]di(ethan-1-ol)](/img/structure/B12586873.png)




